IMPDH II Inhibitory Potency — Direct Comparison vs. 2-Chloro Analog (CAS 389811-76-1)
The target compound and its closest analog, 2-chloro-3-pyridinecarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester (CAS 389811-76-1), were evaluated head-to-head for inhibitory activity against human inosine monophosphate dehydrogenase II (IMPDH II). The difference in the pyridine 2-position substituent—methylsulfanyl (target) versus chloro (analog)—produced a measurable shift in IC₅₀, with the target compound demonstrating an IC₅₀ below 10 µM while the 2-chloro analog showed an IC₅₀ exceeding 50 µM in the same assay format, representing an approximately 5-fold or greater potency advantage .
| Evidence Dimension | IMPDH II inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 10 µM |
| Comparator Or Baseline | 2-Chloro-3-pyridinecarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester (CAS 389811-76-1): IC₅₀ > 50 µM |
| Quantified Difference | ≥5-fold greater inhibitory potency for target compound |
| Conditions | Recombinant human IMPDH II; in vitro enzymatic assay; substrate: IMP (200 µM) and NAD⁺ (400 µM); incubation 30 min at 37 °C; detection by UV absorbance at 340 nm |
Why This Matters
For programs targeting IMPDH in immunosuppression or antiviral applications, this potency difference dictates that the 2-methylsulfanyl compound—not the 2-chloro analog—should be the primary chemical probe for structure-activity relationship (SAR) progression.
